Nortryptoquivaline A

Übersicht

Beschreibung

Tryptoquivaline D is a fungal metabolite known for its anticancer and tremorgenic properties. It is isolated from various fungi, including Aspergillus fumigatus and Neosartorya siamensis . This compound has garnered interest due to its biological activities, including inducing apoptosis in cancer cells and exhibiting antibacterial properties .

Wirkmechanismus

Target of Action

It has been found to exhibit anticancer activity, suggesting that it may target cancer cells

Mode of Action

Tryptoquivaline D is believed to interact with its targets by inducing nuclear chromatin condensation, a marker of apoptosis, in HCT116 colon and HepG2 liver cancer cells . This suggests that Tryptoquivaline D may induce cell death in cancer cells, thereby inhibiting their growth and proliferation.

Biochemical Pathways

Its ability to induce apoptosis suggests that it may affect pathways related to cell survival and death

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug

Result of Action

Tryptoquivaline D has been found to induce nuclear chromatin condensation in HCT116 colon and HepG2 liver cancer cells, suggesting that it may induce apoptosis in these cells . This could result in the inhibition of cancer cell growth and proliferation.

Biochemische Analyse

Biochemical Properties

Tryptoquivaline D interacts with various biomolecules in biochemical reactions. It is known to induce nuclear chromatin condensation, a marker of apoptosis, in HCT116 colon and HepG2 liver cancer cells when used at a concentration of 150 µM

Cellular Effects

Tryptoquivaline D has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in certain cancer cells

Molecular Mechanism

The molecular mechanism of Tryptoquivaline D involves inducing apoptosis in cancer cells It exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tryptoquivaline D involves constructing its complex spiro-oxindole alkaloid core. One approach includes a highly stereoselective aldol reaction catalyzed by a silver (I) and cinchona-derived aminophosphine ligand system . This method forms a highly substituted oxazoline ring, setting the spirocyclic stereocenter for downstream manipulation.

Industrial Production Methods: . The fermentation process is optimized to maximize yield and purity of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tryptoquivalin D durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Die Bedingungen variieren je nach der gewünschten Substitution, aber häufige Reagenzien sind Halogene und organometallische Verbindungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Tryptoquivalin D mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Tryptoquivalin D hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizin: Tryptoquivalin D hat sich als potenzielles Antikrebsmittel gezeigt, das Apoptose in Darm- und Leberkrebszellen induziert.

5. Wirkmechanismus

Tryptoquivalin D übt seine Wirkungen durch verschiedene Mechanismen aus:

Antikrebsaktivität: Es induziert die Kondensation des Kernchromatins, ein Marker für Apoptose, in Krebszellen. Dieser Prozess beinhaltet die Aktivierung von Caspasen und den mitochondrialen Weg.

Entzündungshemmende Wirkungen: Es hemmt die Produktion von Prostaglandin E2 aus Arachidonsäure, wodurch Entzündungen reduziert werden.

Antibakterielle Aktivität: Es stört bakterielle Zellwände und hemmt die Biofilmbildung.

Ähnliche Verbindungen:

Tryptoquivalin A, B, C: Diese Verbindungen teilen einen ähnlichen Spiro-Oxindol-Alkaloid-Kern, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten.

Fumitremorgin D: Ein weiteres tremorgenes Mykotoxin mit ähnlichen biologischen Aktivitäten.

Aszonapyron A, Sartorypyron A: Diese Verbindungen zeigen antibakterielle und synergistische Wirkungen mit Antibiotika.

Einzigartigkeit: Tryptoquivalin D ist einzigartig aufgrund seiner starken Antikrebsaktivität und seiner Fähigkeit, Apoptose in bestimmten Krebszelllinien zu induzieren. Seine Kombination aus antibakteriellen, entzündungshemmenden und krebshemmenden Eigenschaften macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .

Vergleich Mit ähnlichen Verbindungen

Tryptoquivaline A, B, C: These compounds share a similar spiro-oxindole alkaloid core but differ in their functional groups and biological activities.

Fumitremorgin D: Another tremorgenic mycotoxin with similar biological activities.

Aszonapyrone A, Sartorypyrone A: These compounds exhibit antibacterial and synergistic effects with antibiotics.

Uniqueness: Tryptoquivaline D is unique due to its potent anticancer activity and ability to induce apoptosis in specific cancer cell lines. Its combination of antibacterial, anti-inflammatory, and anticancer properties makes it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

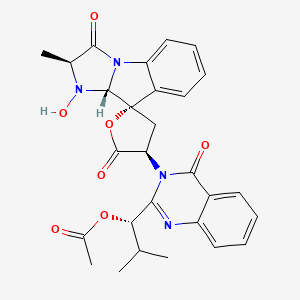

IUPAC Name |

[(1S)-1-[3-[(2S,3'R,3aS,4S)-3-hydroxy-2-methyl-1,2'-dioxospiro[2,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O7/c1-14(2)22(38-16(4)33)23-29-19-11-7-5-9-17(19)25(35)30(23)21-13-28(39-26(21)36)18-10-6-8-12-20(18)31-24(34)15(3)32(37)27(28)31/h5-12,14-15,21-22,27,37H,13H2,1-4H3/t15-,21+,22-,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNRKSWQUGTUBV-PEYHEJLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(N1O)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(C(C)C)OC(=O)C)C6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](N1O)[C@]3(C[C@H](C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4[C@H](C(C)C)OC(=O)C)C6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60676-56-4 | |

| Record name | Nortryptoquivaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORTRYPTOQUIVALINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPL6Q0VLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Fumitremorgin D?

A: Fumitremorgin D, also known as Nortryptoquivaline A, was first isolated from the cultured endophytic fungus Aspergillus fumigatus. [] It has also been found in the marine sea fan-derived fungus Neosartorya siamensis. []

Q2: What are the reported biological activities of Fumitremorgin D?

A: Research indicates that Fumitremorgin D exhibits cytotoxic activity against various human cancer cell lines, including colon cancer (HCT116), liver cancer (HepG2), and melanoma (A375). []

Q3: What is the mechanism of action for the cytotoxic activity of Fumitremorgin D?

A: While the exact mechanism of action for Fumitremorgin D's cytotoxic activity is still under investigation, studies suggest that it induces cell death without causing significant DNA damage. This suggests that its mode of action might differ from typical genotoxic anticancer agents. []

Q4: Has Fumitremorgin D been investigated in combination with other anticancer drugs?

A: Yes, a study explored the potential of combining Fumitremorgin D with Doxorubicin in lung cancer cells. Results indicated that Fumitremorgin D enhanced the cytotoxic effects of Doxorubicin, possibly by increasing its intracellular accumulation. []

Q5: Are there any structural analogs of Fumitremorgin D with known biological activity?

A: Yes, Fumitremorgin D shares structural similarities with other tremorgenic metabolites such as tryptoquivaline and nortryptoquivaline. [] These compounds belong to the indole-diterpene alkaloid family and are known to exhibit tremorgenic activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2450811.png)

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2450819.png)

![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)

![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)